3-Amino-1-(4-chlorophenyl)propan-1-one;hydrochloride
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Overview
Description
3-Amino-1-(4-chlorophenyl)propan-1-one;hydrochloride is a chemical compound with the molecular formula C9H12ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a propanone group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-chlorophenyl)propan-1-one;hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 3-Amino-1-(4-chlorophenyl)propan-1-one. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-chlorophenyl)propan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Amino-1-(4-chlorophenyl)propan-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-chlorophenyl)propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride
- N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride
Uniqueness
3-Amino-1-(4-chlorophenyl)propan-1-one;hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a valuable compound for research and industrial applications .
Properties
CAS No. |
5442-48-8 |
---|---|
Molecular Formula |
C9H11Cl2NO |
Molecular Weight |
220.09 g/mol |
IUPAC Name |
3-amino-1-(4-chlorophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-8-3-1-7(2-4-8)9(12)5-6-11;/h1-4H,5-6,11H2;1H |
InChI Key |
GDTIDHXAYUHDNB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CCN)Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCN)Cl.Cl |
5442-48-8 | |
Origin of Product |
United States |
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